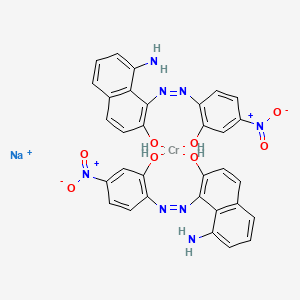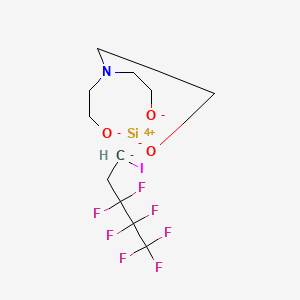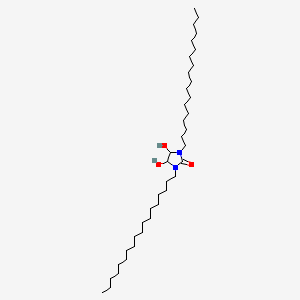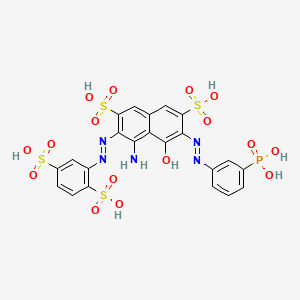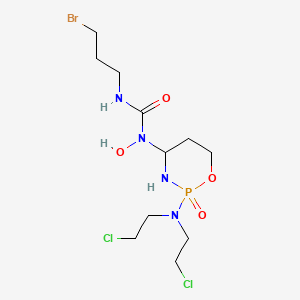
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-(3-bromopropyl)-N-hydroxy-, P-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(3-bromopropyl)-N-hydroxy-, P-oxide is a complex organic compound that features a urea backbone with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the urea backbone The tetrahydro-2H-1,3,2-oxazaphosphorin ring is formed via cyclization reactions, often under acidic or basic conditions
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the hydroxy group allows for potential oxidation reactions.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The chloroethyl and bromopropyl groups are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Industry: May be used in the production of specialized materials or chemicals.
Mecanismo De Acción
The mechanism of action for this compound involves its interaction with molecular targets through its functional groups. The bis(2-chloroethyl)amino group, for example, can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects. The oxazaphosphorin ring may also interact with specific enzymes or receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclophosphamide: A well-known chemotherapeutic agent with a similar oxazaphosphorin ring.
Ifosfamide: Another chemotherapeutic agent with structural similarities.
Melphalan: Contains bis(2-chloroethyl)amino groups and is used in cancer treatment.
Uniqueness
What sets this compound apart is the combination of its functional groups, which may confer unique chemical and biological properties. Its specific structure allows for targeted interactions that are not possible with other similar compounds.
Conclusion
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(3-bromopropyl)-N-hydroxy-, P-oxide is a complex and potentially valuable compound in various scientific fields. Further research and detailed studies are necessary to fully understand its properties and applications.
Propiedades
Número CAS |
97139-40-7 |
|---|---|
Fórmula molecular |
C11H22BrCl2N4O4P |
Peso molecular |
456.10 g/mol |
Nombre IUPAC |
1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-3-(3-bromopropyl)-1-hydroxyurea |
InChI |
InChI=1S/C11H22BrCl2N4O4P/c12-3-1-6-15-11(19)18(20)10-2-9-22-23(21,16-10)17(7-4-13)8-5-14/h10,20H,1-9H2,(H,15,19)(H,16,21) |
Clave InChI |
OHYSXUBCQGXXQN-UHFFFAOYSA-N |
SMILES canónico |
C1COP(=O)(NC1N(C(=O)NCCCBr)O)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


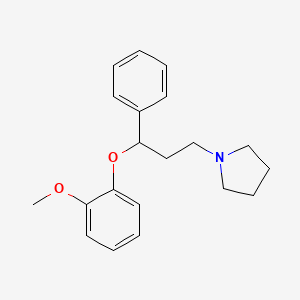
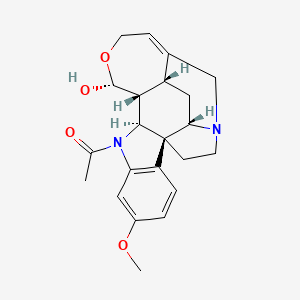
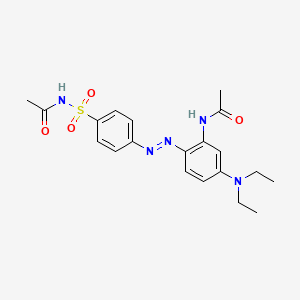
![1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-3H-indolium 2-(lactoyloxy)propionate](/img/structure/B12700893.png)
![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;methyl prop-2-enoate](/img/structure/B12700894.png)
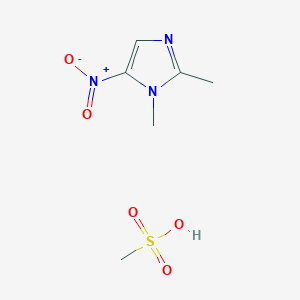


![3-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12700922.png)
